molecular formula C12H18BrN3O B14930724 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone

2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone

Katalognummer: B14930724
Molekulargewicht: 300.19 g/mol
InChI-Schlüssel: RPXLSMDFCAYUNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(3-METHYLPIPERIDINO)-1-ETHANONE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(3-METHYLPIPERIDINO)-1-ETHANONE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Bromination: The pyrazole ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Alkylation: The brominated pyrazole is then alkylated with 3-methylpiperidine under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, ensuring high yield and purity. The reaction conditions are optimized for scalability, cost-effectiveness, and environmental safety.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate for treating various diseases.

    Industry: Utilized in the development of agrochemicals or other industrial products.

Wirkmechanismus

The mechanism of action of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(3-METHYLPIPERIDINO)-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-BROMO-1H-PYRAZOL-1-YL)-1-(3-METHYLPIPERIDINO)-1-ETHANONE
  • 2-(5-METHYL-1H-PYRAZOL-1-YL)-1-(3-METHYLPIPERIDINO)-1-ETHANONE

Uniqueness

2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(3-METHYLPIPERIDINO)-1-ETHANONE is unique due to the presence of both the bromine and methyl groups on the pyrazole ring, which may confer specific biological activities or chemical reactivity that differ from other similar compounds.

Eigenschaften

Molekularformel

C12H18BrN3O

Molekulargewicht

300.19 g/mol

IUPAC-Name

2-(4-bromo-5-methylpyrazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C12H18BrN3O/c1-9-4-3-5-15(7-9)12(17)8-16-10(2)11(13)6-14-16/h6,9H,3-5,7-8H2,1-2H3

InChI-Schlüssel

RPXLSMDFCAYUNF-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCN(C1)C(=O)CN2C(=C(C=N2)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.